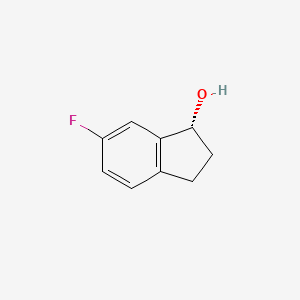
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H9FO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a fluorine atom attached to the six-position of the indene ring and a hydroxyl group at the one-position, making it a secondary alcohol. The presence of the fluorine atom and the hydroxyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindene.
Hydroboration-Oxidation: The 6-fluoroindene undergoes hydroboration-oxidation to introduce the hydroxyl group at the one-position. This reaction involves the addition of borane (BH3) to the double bond of the indene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Chiral Resolution: The resulting racemic mixture of 6-fluoro-2,3-dihydro-1H-inden-1-ol is then subjected to chiral resolution to obtain the (1R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydroboration-Oxidation: Scaling up the hydroboration-oxidation process using industrial reactors and continuous flow systems to ensure efficient and consistent production.
Chiral Catalysts: Utilizing chiral catalysts to directly synthesize the (1R)-enantiomer, thereby eliminating the need for chiral resolution steps. This approach can enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-fluoro-1-indanone, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 6-fluoro-2,3-dihydro-1H-inden-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: 6-fluoro-1-indanone.
Reduction: 6-fluoro-2,3-dihydro-1H-inden-1-amine.
Substitution: Various substituted indenes depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-fluoro-2,3-dihydro-1H-inden-1-ol: Lacks the chiral center, making it a racemic mixture.
6-fluoro-1-indanone: The oxidized form of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol.
6-fluoro-2,3-dihydro-1H-inden-1-amine: The reduced form of this compound.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a fluorine atom and a hydroxyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H9FO |
|---|---|
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m1/s1 |
Clé InChI |
CLUAHEPQMQFYFJ-SECBINFHSA-N |
SMILES isomérique |
C1CC2=C([C@@H]1O)C=C(C=C2)F |
SMILES canonique |
C1CC2=C(C1O)C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


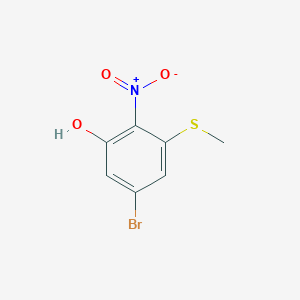
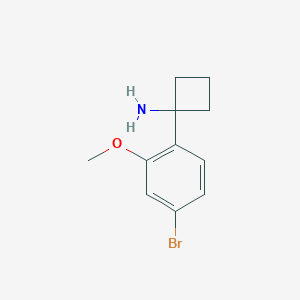
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
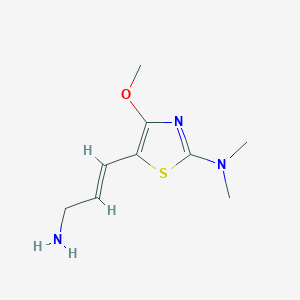
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
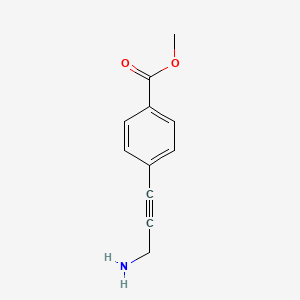
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)


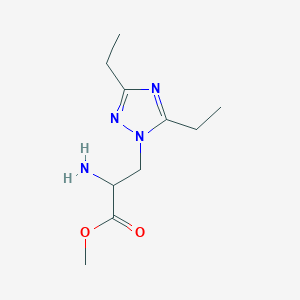
![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13548230.png)
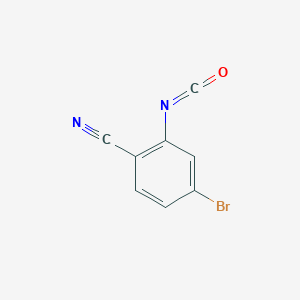
![4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13548253.png)

